molecular formula C25H21N3 B12579480 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 314274-94-7

3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B12579480
CAS No.: 314274-94-7
M. Wt: 363.5 g/mol
InChI Key: APYBHXGOLUZIGV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through multi-component reactions involving β-enamino imides, aromatic aldehydes, and dimedone. These reactions are typically catalyzed by trifluoroacetic acid under conventional thermal heating or ultrasound irradiation . The use of ultrasound irradiation significantly reduces reaction time and can improve yields. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used.

Common reagents for these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar fused ring structure but differ in the nature and position of substituents.

Properties

CAS No.

314274-94-7

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

3,6-dimethyl-4-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C25H21N3/c1-16-9-12-19(13-10-16)24-21-15-17(2)11-14-22(21)26-25-23(24)18(3)27-28(25)20-7-5-4-6-8-20/h4-15H,1-3H3

InChI Key

APYBHXGOLUZIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NN(C3=NC4=C2C=C(C=C4)C)C5=CC=CC=C5)C

Origin of Product

United States

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